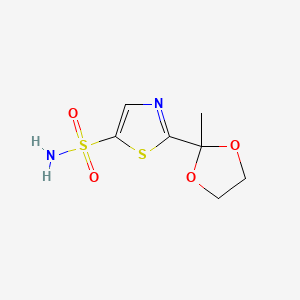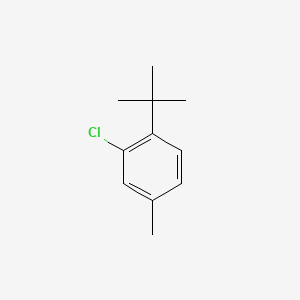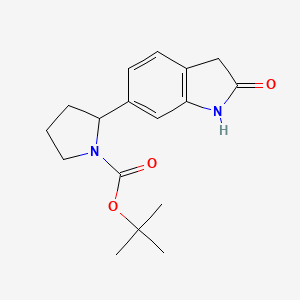
1-(4-chloro-1,5-naphthyridin-3-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chloro-1,5-naphthyridin-3-yl)-N-methylmethanamine is a chemical compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a chloro group at the 4th position and a methylmethanamine group at the 1st position of the naphthyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-chloro-1,5-naphthyridin-3-yl)-N-methylmethanamine typically involves multiple steps. One common method includes the chlorination of 1,5-naphthyridine followed by the introduction of the N-methylmethanamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-(4-chloro-1,5-naphthyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-chloro-1,5-naphthyridin-3-yl)-N-methylmethanamine is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chloro-1,5-naphthyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways The exact mechanism may vary depending on the specific application and context
Comparison with Similar Compounds
1-(4-chloro-1,5-naphthyridin-3-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
- 1-(4-chloro-1,5-naphthyridin-3-yl)-methanol
- 1-(4-chloro-1,5-naphthyridin-3-yl)-N-ethylmethanamine
These compounds share similar structural features but differ in the specific functional groups attached to the naphthyridine ring. The unique properties of this compound make it particularly useful for certain applications.
Properties
Molecular Formula |
C10H10ClN3 |
|---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
1-(4-chloro-1,5-naphthyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H10ClN3/c1-12-5-7-6-14-8-3-2-4-13-10(8)9(7)11/h2-4,6,12H,5H2,1H3 |
InChI Key |
UFBQMZYQWRCVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN=C2C=CC=NC2=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile](/img/structure/B13982385.png)



![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13982404.png)







![Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate](/img/structure/B13982449.png)

